molecular formula C9H22Si B3059379 Silane, triethyl propyl CAS No. 994-44-5

Silane, triethyl propyl

Cat. No. B3059379
CAS RN: 994-44-5
M. Wt: 158.36 g/mol
InChI Key: NPBFIVCLSIDQNN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Triethylpropylsilane can be synthesized through various methods. One notable approach is the thiol-ene click reaction on vinyl or allylsilanes. In this reaction, the Si-H bond in the substrate molecule remains intact, allowing for the preparation of functional hydrosilanes. The reaction can be initiated using radicals (e.g., AIBN) or UV light, resulting in yields close to quantitative. Notably, crystalline tris(3-(phenylthio)propyl) silane has been obtained and characterized using this method .

Scientific Research Applications

Reducing Agent in Synthesis

  • Tris(trimethylsily1)silane, a related silane compound, is an effective reducing agent for various organic compounds. It acts as a mediator in the formation of carbon-carbon bonds via radicals, enabling a variety of organic substrates to be used as alkyl radical precursors (Ballestri et al., 1991).

Corrosion Protection

  • Bis-[3-(triethoxysilyl)propyl]tetrasulfide, another similar silane, significantly contributes to the corrosion protection of aluminum alloys. It forms a dense interfacial layer that restricts pit growth and blocks cathodic sites, enhancing corrosion resistance (Zhu & Ooij, 2003).

Coatings for Electrophoretic Separations

  • Poly(ethylene glycol) silane coatings are used to modify glass and fused-silica for electrophoretic separations of proteins. These coatings are compatible with mass spectrometry, reduce protein adsorption, and can control electroosmotic flow (Razunguzwa et al., 2006).

Radical-Based Reagent in Organic Chemistry

  • Tris(trimethylsilyl)silane serves as a radical-based reagent in organic chemistry, useful in radical reductions, hydrosilylation, and polymerization processes. It allows for mild conditions and yields products with high chemo-, regio-, and stereoselectivity (Chatgilialoglu & Lalevée, 2012).

Polymer Modification

  • Triethoxy silane functions introduced to low molar mass polybutadiene significantly enhance its crosslinking and mechanical properties. This modification impacts the polymer's glass transition temperature and storage modulus (Schapman et al., 2000).

Filler-Rubber Interaction in Vulcanizates

  • Silane coupling agents like triethoxy(octyl)silane and bis[3-(triethoxysilyl)propyl]tetrasulfide influence the filler-rubber interaction and crosslink structure in rubber compounds. They impact crosslink density, enhancing the vulcanizate's mechanical properties (Lee et al., 2017).

Inorganic-Organic Layered Materials

  • Triethoxy(alkyl)silanes can be hydrolyzed and polycondensed to form structured materials with potential applications in nanotechnology and materials science (Shimojima et al., 1997).

Bonding Plastic to PDMS

  • Organofunctional silanes are used for bonding plastic substrates to PDMS membranes, enabling actuated membrane microfluidics in plastic devices. This bonding method is effective in aqueous environments and withstands high pressures (Lee & Ram, 2009).

Epoxy Coating Adhesion

  • Silane-based coatings, including methyltriethoxysilane, improve the adhesion properties and corrosion resistance of epoxy coatings applied to steel substrates (Parhizkar et al., 2018).

properties

IUPAC Name

triethyl(propyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22Si/c1-5-9-10(6-2,7-3)8-4/h5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBFIVCLSIDQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[Si](CC)(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80335201
Record name Silane, triethyl propyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80335201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

994-44-5
Record name Silane, triethyl propyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80335201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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